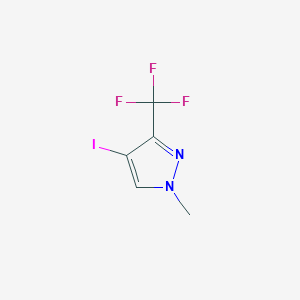

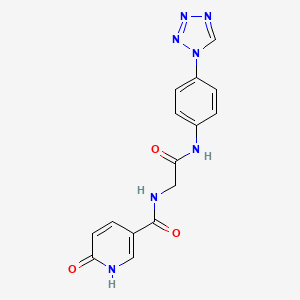

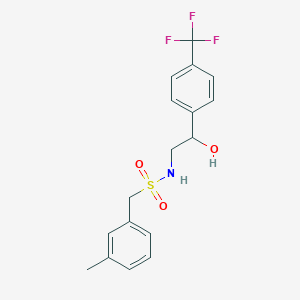

(Z)-6-methoxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-6-methoxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized by various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The structure of benzofuran derivatives can be more complex .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, a highly effective and straightforward method for the construction of 2,3-unsubstituted benzofurans and benzothiophenes involves an intramolecular Friedel–Crafts reaction . This phosphoric acid-catalyzed method exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely. Benzofuran itself is a colorless liquid and a component of coal tar .科学的研究の応用

Synthesis and Imaging Applications

The synthesis of benzofuran derivatives is a key area of research due to their potential applications in medical imaging and as therapeutic agents. For instance, a compound synthesized for imaging the enzyme PIM1 in PET scans demonstrates the utility of benzofuran derivatives in developing diagnostic tools (Gao et al., 2013). This highlights the compound's relevance in enhancing the precision of disease diagnosis and treatment monitoring.

Antitumor and Antimicrobial Agents

Research into dihydrobenzofuran lignans and benzofurans has shown that these compounds possess potential antitumor properties, indicating their utility in cancer therapy (Pieters et al., 1999). The synthesis and evaluation of such compounds provide insights into their mechanisms of action, particularly their interaction with tubulin polymerization, which is crucial for the development of anticancer drugs.

Antioxidant Properties

The antioxidant properties of benzofuran derivatives are also notable, with compounds like 2-(6-Hydroxy-2-methoxy-3,4-methylenedioxyphenyl)benzofuran being synthesized to explore their potential in protecting against oxidative stress (Mckittrick & Stevenson, 1984). Such antioxidants have significant implications for yeast biology and could be applied to broader biological contexts to mitigate damage from free radicals.

Estrogen Receptor Binding

The exploration of benzofuran derivatives for their affinity towards estrogen receptors underscores their potential in drug development for hormone-related conditions. Compounds isolated from natural sources, demonstrating significant binding activity to estrogen receptors, present a natural avenue for developing therapies for conditions influenced by estrogen (Halabalaki et al., 2000).

Electrochemical Synthesis

The electrochemical synthesis of benzofuran derivatives opens up efficient routes for producing complex organic molecules, which have applications in medicinal chemistry and as materials for technological applications. Studies have shown that electrochemical methods can be used for the synthesis of benzofuran derivatives with potential biological activities (Moghaddam et al., 2006).

作用機序

Safety and Hazards

将来の方向性

Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and developing more efficient synthesis methods .

特性

IUPAC Name |

(2Z)-6-methoxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-5-3-4-6-12(11)9-16-17(18)14-8-7-13(19-2)10-15(14)20-16/h3-10H,1-2H3/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZIXQXQVDIDCC-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2823101.png)

![N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2823102.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2823104.png)

![N-(2,4-Dimethoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2823111.png)

![(2E)-2-[(3-chloro-4-fluorophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2823115.png)

![8-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2823117.png)